(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205329
InChI: InChI=1S/C14H17NS/c1-11(2)15-9-12-5-3-4-6-14(12)13-7-8-16-10-13/h3-8,10-11,15H,9H2,1-2H3
SMILES:
Molecular Formula: C14H17NS
Molecular Weight: 231.36 g/mol

(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine

CAS No.:

Cat. No.: VC16205329

Molecular Formula: C14H17NS

Molecular Weight: 231.36 g/mol

* For research use only. Not for human or veterinary use.

(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine -

Specification

Molecular Formula C14H17NS
Molecular Weight 231.36 g/mol
IUPAC Name N-[(2-thiophen-3-ylphenyl)methyl]propan-2-amine
Standard InChI InChI=1S/C14H17NS/c1-11(2)15-9-12-5-3-4-6-14(12)13-7-8-16-10-13/h3-8,10-11,15H,9H2,1-2H3
Standard InChI Key JLGOHTWEJCPBQJ-UHFFFAOYSA-N
Canonical SMILES CC(C)NCC1=CC=CC=C1C2=CSC=C2

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Molecular Formula

The IUPAC name (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine systematically describes its structure:

  • Propan-2-yl: An isopropyl group (-CH(CH₃)₂) attached to the amine nitrogen.

  • {[2-(Thiophen-3-yl)phenyl]methyl}: A benzyl group substituted at the ortho-position (2-position) of the phenyl ring with a thiophen-3-yl group.

The molecular formula is C₁₄H₁₇NS, with a molar mass of 231.36 g/mol. The structural complexity arises from the fusion of a thiophene ring (a five-membered aromatic heterocycle with sulfur) and a phenyl group, connected via a methylene bridge to the isopropylamine (Figure 1).

Stereochemical Considerations

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of this compound is documented, analogous methodologies from thiophene and arylalkylamine chemistry provide viable pathways:

Reductive Amination

A plausible route involves reductive amination of 2-(thiophen-3-yl)benzaldehyde with propan-2-ylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) :

2-(Thiophen-3-yl)benzaldehyde+Propan-2-ylamineNaBH₃CN(Propan-2-yl)([2-(thiophen-3-yl)phenyl]methyl)amine\text{2-(Thiophen-3-yl)benzaldehyde} + \text{Propan-2-ylamine} \xrightarrow{\text{NaBH₃CN}} \text{(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine}

This method is favored for its mild conditions and high yields in analogous amine syntheses .

Nucleophilic Substitution

Alternatively, 2-(thiophen-3-yl)benzyl chloride could react with propan-2-ylamine under basic conditions:

2-(Thiophen-3-yl)benzyl chloride+Propan-2-ylamineBaseTarget Compound+HCl\text{2-(Thiophen-3-yl)benzyl chloride} + \text{Propan-2-ylamine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

This approach requires careful control of stoichiometry to avoid over-alkylation .

Spectroscopic Characterization

Key spectroscopic features inferred from similar compounds include:

  • ¹H NMR:

    • Aromatic protons (phenyl and thiophene): δ 6.8–7.5 ppm (multiplet).

    • Methylene protons (CH₂N): δ 3.5–4.0 ppm (singlet).

    • Isopropyl methine (CH(CH₃)₂): δ 2.8–3.2 ppm (septet).

  • IR: N–H stretch (~3300 cm⁻¹), C–N stretch (~1250 cm⁻¹), and thiophene C–S vibrations (~700 cm⁻¹) .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue/Description
Molecular Weight231.36 g/mol
logP (Octanol-Water)~3.8 (estimated via fragment-based)
SolubilityLow in water; soluble in DMSO, ethanol
Melting PointNot reported (likely amorphous)

The logP value suggests moderate lipophilicity, favoring membrane permeability—a critical factor in drug design . The polar surface area (PSA) of ~20 Ų (calculated) indicates limited hydrogen-bonding capacity, aligning with its predicted low aqueous solubility .

Stability and Degradation

Thiophene-containing compounds are prone to oxidative degradation, particularly at the sulfur atom. Under UV light or acidic conditions, sulfoxide or sulfone derivatives may form, necessitating stabilization strategies such as antioxidant additives or protective packaging .

Pharmacological and Biological Considerations

Mechanism of Action

While no direct studies on this compound exist, structural analogs like thiopropamine (a thiophene-based amphetamine derivative) exhibit activity as norepinephrine-dopamine reuptake inhibitors (NDRIs) . The target compound’s amine group and aromatic system may facilitate similar interactions with monoamine transporters, though potency would depend on steric and electronic factors .

Metabolic Pathways

Predicted metabolism involves:

  • N-Dealkylation: Cleavage of the isopropyl group by cytochrome P450 enzymes (e.g., CYP2C19), yielding a primary amine metabolite.

  • Thiophene Oxidation: Formation of sulfoxides or sulfones, which may retain biological activity or exhibit toxicity .

Applications and Future Directions

Medicinal Chemistry

The compound’s balance of lipophilicity and amine functionality makes it a candidate for central nervous system (CNS) drug development. Potential applications include:

  • Antidepressants: As a serotonin-norepinephrine reuptake inhibitor (SNRI) analog.

  • Stimulants: Mimicking thiopropamine’s psychostimulant effects at lower doses .

Material Science

Thiophene’s conjugated π-system could enable applications in organic electronics, such as conductive polymers or photovoltaic materials, though this remains unexplored .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator